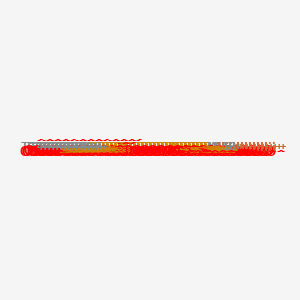
Lithium Aluminum Titanium Phosphate (Li1.3Al0.3Ti1.7(PO4)3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier MFCD28016334 is known as Lithium Aluminum Titanium Phosphate. It is a solid material that appears as a white to almost white powder or crystal. This compound is notable for its use in various scientific and industrial applications, particularly in the field of materials science.
准备方法
Synthetic Routes and Reaction Conditions
Lithium Aluminum Titanium Phosphate can be synthesized through a solid-state reaction method. The typical procedure involves mixing stoichiometric amounts of lithium carbonate, aluminum oxide, and titanium dioxide with phosphoric acid. The mixture is then calcined at high temperatures, usually around 800-1000°C, to form the desired compound.
Industrial Production Methods
In industrial settings, the production of Lithium Aluminum Titanium Phosphate follows a similar solid-state reaction process but on a larger scale. The raw materials are mixed in large reactors, and the calcination process is carried out in industrial furnaces. The final product is then ground to the desired particle size and purified as needed.
化学反应分析
Types of Reactions
Lithium Aluminum Titanium Phosphate primarily undergoes substitution reactions. It can also participate in ion-exchange reactions due to the presence of lithium ions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve the replacement of lithium ions with other cations such as sodium or potassium. The reactions are carried out in aqueous solutions at room temperature.
Ion-Exchange Reactions: These reactions involve the exchange of lithium ions with other cations in a solution. Common reagents include sodium chloride or potassium chloride solutions.
Major Products
The major products formed from these reactions depend on the substituting cation. For example, substituting lithium with sodium results in Sodium Aluminum Titanium Phosphate.
科学研究应用
Lithium Aluminum Titanium Phosphate has a wide range of applications in scientific research:
Materials Science: It is used as a solid electrolyte in lithium-ion batteries due to its high ionic conductivity.
Chemistry: It serves as a catalyst in various chemical reactions.
Biology: It is used in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of ceramics and glass.
作用机制
The primary mechanism by which Lithium Aluminum Titanium Phosphate exerts its effects is through its high ionic conductivity. The compound allows for the efficient movement of lithium ions, making it an excellent solid electrolyte. This property is particularly useful in lithium-ion batteries, where it facilitates the flow of ions between the anode and cathode, thereby generating electrical energy.
相似化合物的比较
Similar Compounds
- Sodium Aluminum Titanium Phosphate
- Potassium Aluminum Titanium Phosphate
- Calcium Aluminum Titanium Phosphate
Uniqueness
Lithium Aluminum Titanium Phosphate is unique due to its high ionic conductivity and stability. Compared to similar compounds, it offers better performance as a solid electrolyte in lithium-ion batteries. Its ability to facilitate efficient ion exchange makes it a valuable material in various scientific and industrial applications.
属性
CAS 编号 |
120479-61-0 |
|---|---|
分子式 |
Al3Li13O120P30Ti17-4 |
分子量 |
3834 g/mol |
IUPAC 名称 |
trialuminum;tridecalithium;titanium;titanium(4+);triacontaphosphate |
InChI |
InChI=1S/3Al.13Li.30H3O4P.17Ti/c;;;;;;;;;;;;;;;;30*1-5(2,3)4;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;;30*(H3,1,2,3,4);;;;;;;;;;;;;;;;;/q3*+3;13*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;16*+4/p-90 |
InChI 键 |
BUSDFAMSBRSNGQ-UHFFFAOYSA-A |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Ti].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


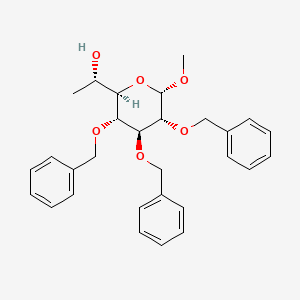
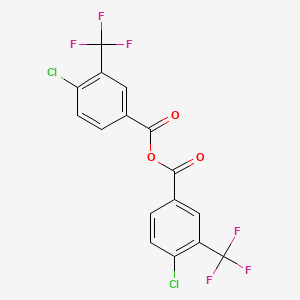
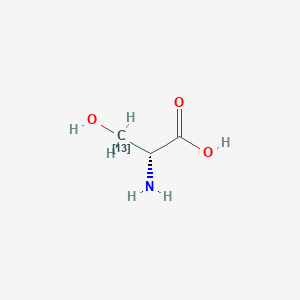
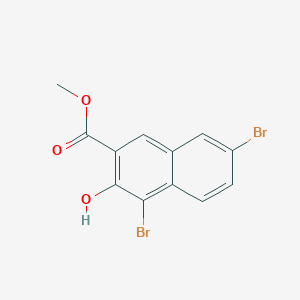
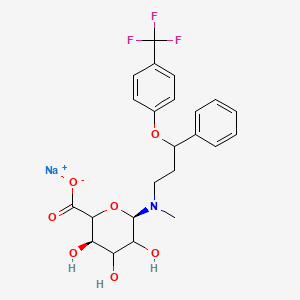
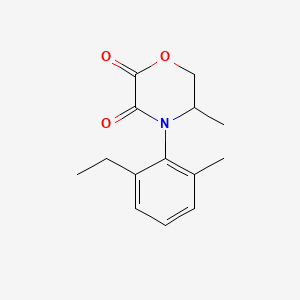
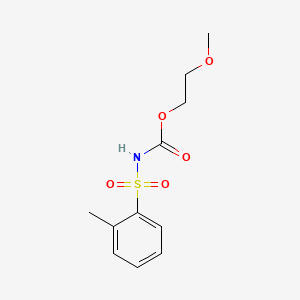
![Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446535.png)

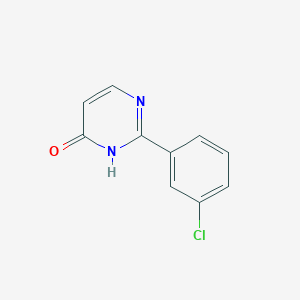
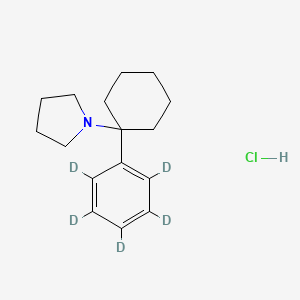
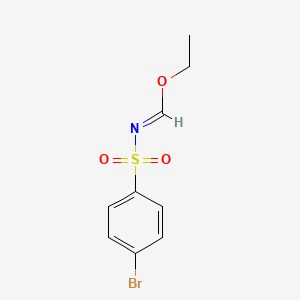
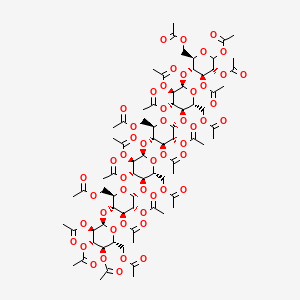
![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)
